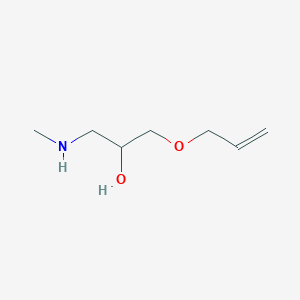

1-Allyloxy-3-methylamino-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

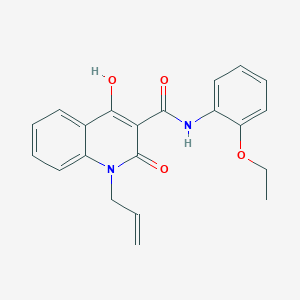

1-Allyloxy-3-methylamino-propan-2-ol is a compound that can be associated with a class of beta-adrenergic blocking agents. These agents are known for their ability to block beta-adrenoreceptors, which are important in the regulation of cardiovascular function. The compound is structurally related to other beta-blockers and may have similar pharmacological properties, such as the potential for noncardioselective beta-adrenoreceptor blocking activity, which could make it a candidate for cardiovascular-related therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves the substitution of 1-(aryloxy)-3-(alkylamino)propan-2-ols with a (3-hydroxyprop-1-enyl) group. This process has been explored to create a series of compounds with varying beta-adrenoreceptor blocking properties. The synthesis methods can vary based on the starting materials and desired substituents, as seen in the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, which can be synthesized from different thiophene derivatives . The regioselectivity of the synthesis is also an important consideration, as demonstrated in the carbon-carbon coupling reactions of prop-2-yn-1-ols with allyl alcohol, which can lead to different isomers and cyclic compounds .

Molecular Structure Analysis

The molecular structure of 1-Allyloxy-3-methylamino-propan-2-ol and its analogs plays a crucial role in their pharmacological activity. The presence of the allylic hydroxyl group and its position on the aromatic ring influences the potency and selectivity of the beta-adrenoreceptor blocking activity. For instance, the o-(hydroxypropenyl)-substituted derivatives were found to be potent noncardioselective beta-adrenoreceptor blocking agents, while the p-(hydroxypropenyl)-substituted analogues tended to be less potent and more cardioselective .

Chemical Reactions Analysis

The chemical reactivity of 1-Allyloxy-3-methylamino-propan-2-ol and related compounds can be inferred from studies on similar molecules. For example, 3-(p-methylphenyl)propan-1-ol undergoes cyclisation through its aryl radical cation and alkoxyl radical intermediates, with the regioselectivity of the cyclisation being influenced by the pH of the environment . This suggests that the allyloxy and methylamino groups in 1-Allyloxy-3-methylamino-propan-2-ol could also participate in various radical-mediated reactions, potentially leading to the formation of cyclic structures or other derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Allyloxy-3-methylamino-propan-2-ol are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, UV, 1H-NMR, and 13C-NMR spectroscopy. These methods help elucidate the composition and confirm the structure of synthesized compounds. Additionally, the antimicrobial and antiradical activities of similar compounds have been evaluated, indicating that these properties could be relevant for 1-Allyloxy-3-methylamino-propan-2-ol as well .

Aplicaciones Científicas De Investigación

Synthesis and Study of Arylpropanonamines and Their Salts

Stenlake, Patrick, and Sneader (1989) explored the synthesis and biological examination of arylpropanonamines and their salts, including derivatives of 1-allyloxy-3-methylamino-propan-2-ol, as potential intravenous anesthetics (Stenlake et al., 1989).

Metal-Free and Metallophthalocyanines Synthesis

Acar et al. (2012) synthesized new derivatives of 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, including metal-free and metallophthalocyanines, exploring their aggregation behaviors and spectroscopic characterization (Acar et al., 2012).

Vinyl Ethers Containing Epoxy Group Synthesis

Dmitrieva et al. (2005) investigated the synthesis and base-catalyzed transformations of vinyl ethers containing an epoxy group, including 1-allyloxy-3-(2-propynyloxy)propan-2-ols. Their study focused on the formation and transformation of various derivatives under different conditions (Dmitrieva et al., 2005).

Partial Oxidation of Propene

Deiner et al. (2003) studied the reactions of 2-propen-1-ol (allyl alcohol) on clean and O-covered Mo(110) surfaces. They focused on the resonance stabilization and surface oxygen's impact on reaction selectivity, providing insights into the oxidation pathways of compounds like 1-allyloxy-3-methylamino-propan-2-ol (Deiner et al., 2003).

Tertiary Amines Synthesis and Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, to investigate their inhibitive performance on carbon steel corrosion. Their study highlights the potential application of compounds like 1-allyloxy-3-methylamino-propan-2-ol in corrosion science (Gao et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1-(methylamino)-3-prop-2-enoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-10-6-7(9)5-8-2/h3,7-9H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUKYWNSUGHMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyloxy-3-methylamino-propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)

![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)